molecular formula C8H10O3S B185402 1-Methanesulfonyl-2-methoxy-benzene CAS No. 13736-79-3

1-Methanesulfonyl-2-methoxy-benzene

Cat. No. B185402
CAS RN: 13736-79-3
M. Wt: 186.23 g/mol
InChI Key: GSTCKFVNJNBRQY-UHFFFAOYSA-N
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Description

“1-Methanesulfonyl-2-methoxy-benzene” is a chemical compound with the molecular formula C8H10O3S . It is a unique chemical that is used in various applications .


Molecular Structure Analysis

The molecular structure of “1-Methanesulfonyl-2-methoxy-benzene” consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be determined using various spectroscopic techniques.

properties

IUPAC Name

1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCKFVNJNBRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374878
Record name 1-methanesulfonyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-2-methoxy-benzene

CAS RN

13736-79-3
Record name 1-methanesulfonyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

m-Chloroperbenzoic acid (280 mg, 1.62 mmol) was added to a cold (0-4° C.) solution of 1-methoxy-2-methylsulfanyl-benzene (100 mg, 0.64 mmol) in DCM (3 mL) and stirring was continued for 1 hr. The reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 110 mg (91.6% Yield) of 1-methanesulfonyl-2-methoxy-benzene. Boron tribromide (370 mg, 1.47 mmol) was added to a cold solution (−70° C.) solution of 1-methanesulfonyl-2-methoxy-benzene (10 mg, 0.591 mmol) in DCM (2 mL) and stirring was continued for 10 minutes. After which the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 65 mg (64.35% Yield) of 2-methanesulfonyl-phenol. 2-Methylsulfonyl-phenol was converted to 4-(2-methanesulfonyl-phenoxy)-piperidine hydrochloride according to Step 1 of the General Scheme).
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